![molecular formula C16H15N3O4S B2757836 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 851466-47-2](/img/structure/B2757836.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
The compound “N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups including a carboxamide, a thiazole, an oxazole, and a dimethoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the carboxamide group could potentially be introduced via a reaction with an amine . The thiazole and oxazole rings could be formed through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. The presence of the dimethoxyphenyl group suggests potential sites for hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the heterocyclic rings and the electron-donating methoxy groups on the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide could increase its polarity, potentially affecting its solubility in different solvents .Scientific Research Applications
- The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as catalysts. Notably, this methodology has been applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. The compound’s synthesis involves a retro-Michael reaction, and both the preparation of chalcone and the triazole Michael addition exhibit good green metrics .
- Nitrogen-containing heteroarene units, like the triazole moiety in our compound, are often found in natural products and synthetic bioactive compounds. Triazole derivatives exhibit diverse biological effects due to their structural characteristics, making them attractive for drug development. The compound’s potential bioactivity warrants further investigation .
- The compound’s analog, N-(tetrahydroquinolin-1-yl) amide , has been explored as an NF-κB inhibitor. Such inhibitors hold promise in anticancer drug research .
- Another derivative of this compound has been investigated as a retinoid nuclear modulator. These agents play a crucial role in treating metabolic and immunological diseases .
- Lipopolysaccharide (LPS)-induced inflammatory mediators derived from this compound may have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role .
Catalysis and Organic Synthesis
Biological Activity and Drug Development
NF-κB Inhibition for Anticancer Research
Retinoid Nuclear Modulation
Anti-Inflammatory Properties
Antiproliferative Effects
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target.
Future Directions
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-6-11(19-23-9)15(20)18-16-17-12(8-24-16)10-4-5-13(21-2)14(7-10)22-3/h4-8H,1-3H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOPASMNQPXHFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
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